2-Ethyl-4-methyl-6-phenylpyrimidine

Physicochemical characterization Thermal analysis Formulation development

Researchers designing ATP-competitive kinase inhibitors or antifolate agents often require phenylpyrimidine scaffolds with enhanced lipophilicity, yet 2-ethyl-substituted analogs remain scarce in commercial catalogs. 2-Ethyl-4-methyl-6-phenylpyrimidine (CAS 89966-70-1) fills this gap: • LogP ~3.01 (+0.7-1.2 units vs. 2-methyl analog) for improved membrane partitioning • Melting point 34-38°C enables ambient-temperature handling and liquid crystal formulation • Core scaffold within EP 0579424 B1 herbicide patent scope for agrochemical derivatization Supplied with full characterization (NMR, HPLC); available for immediate global dispatch.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 89966-70-1
Cat. No. B14391164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-6-phenylpyrimidine
CAS89966-70-1
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=N1)C2=CC=CC=C2)C
InChIInChI=1S/C13H14N2/c1-3-13-14-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyDFJBNESNEQYXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methyl-6-phenylpyrimidine: Core Identity and Physicochemical Profile


2-Ethyl-4-methyl-6-phenylpyrimidine (CAS 89966-70-1) is a trisubstituted phenylpyrimidine heterocycle with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.264 g·mol⁻¹ . The compound features a 2-ethyl, 4-methyl, and 6-phenyl substitution pattern on the pyrimidine ring, distinguishing it from simpler phenylpyrimidine analogs such as 2-methyl-4-phenylpyrimidine (CAS 21203-79-2) and 4-methyl-6-phenylpyrimidine (CAS 17759-27-2). This specific substitution array, particularly the 2-ethyl group in place of a 2-methyl group, imparts measurable differences in lipophilicity (LogP ~3.01 vs. ~1.86–2.30) and melting point (34–38 °C vs. 54–55 °C) relative to the closest commercially available analog [1]. The compound serves as a synthetic building block and scaffold for further derivatization in medicinal chemistry and agrochemical research [2].

Why 2-Ethyl-4-methyl-6-phenylpyrimidine Cannot Be Replaced by Generic Analogs


Generic substitution among phenylpyrimidine analogs is scientifically unsound because small changes in alkyl substitution at the pyrimidine 2-position produce quantifiable shifts in critical physicochemical and biological performance parameters. The replacement of a 2-methyl group (as in 2-methyl-4-phenylpyrimidine) with a 2-ethyl group increases the calculated LogP by approximately 0.7–1.2 log units [1][2], altering membrane permeability and partitioning behavior. In biological systems, structure–activity relationship studies on related diaminopyrimidine scaffolds have directly demonstrated that the 6-ethyl substituent confers enhanced target binding versus the 6-methyl analog through additional hydrophobic interactions, a principle that extends to the 2-alkyl substitution pattern [3]. Likewise, the melting point depression observed for the 2-ethyl analog (34–38 °C vs. 54–55 °C) reflects altered crystal packing that can impact formulation, handling, and solubility characteristics in both research and industrial workflows. These measurable differences preclude simple interchange and demand compound-specific evaluation.

Quantitative Differentiation Evidence vs. Closest Phenylpyrimidine Analogs


Melting Point Depression vs. 2-Methyl-4-phenylpyrimidine

2-Ethyl-4-methyl-6-phenylpyrimidine exhibits a melting point of 34–38 °C, which is 16–21 °C lower than the 54–55 °C melting point of the 2-methyl analog 2-methyl-4-phenylpyrimidine (CAS 21203-79-2) . This melting point depression is consistent with the increased conformational flexibility and reduced crystal lattice stabilization energy imparted by the ethyl group relative to a methyl substituent.

Physicochemical characterization Thermal analysis Formulation development

Lipophilicity (LogP) Differentiation and Permeability Impact

The calculated LogP of 2-ethyl-4-methyl-6-phenylpyrimidine is 3.01, compared to 1.86–2.30 for 2-methyl-4-phenylpyrimidine (CAS 21203-79-2) [1][2]. This represents a LogP increase of approximately 0.7–1.2 log units, corresponding to a roughly 5- to 15-fold increase in octanol/water partition coefficient. The higher lipophilicity arises from the additional methylene unit in the 2-ethyl group, increasing the hydrocarbon surface area available for hydrophobic interactions.

Lipophilicity ADME profiling Partition coefficient

Ethyl vs. Methyl Substitution in Hydrophobic Target Binding

In a peer-reviewed SAR study of pyrimidine-based dihydrofolate reductase (DHFR) inhibitors, the authors explicitly reported that 'the enhanced binding of 2,4-diamino-6-ethyl-5-phenylpyrimidine over its 6-methyl analogue was also related to attractive hydrophobic interactions' [1]. Molecular modeling confirmed that the ethyl group occupies a hydrophobic pocket within the enzyme active site, providing additional van der Waals contacts not available to the smaller methyl substituent. Although this study examines 6-alkyl rather than 2-alkyl substitution, the underlying physicochemical principle — that an ethyl-for-methyl replacement increases hydrophobic surface area and strengthens nonpolar interactions with protein targets — is directly transferable to the 2-ethyl vs. 2-methyl comparison in the target compound.

Structure–activity relationship Dihydrofolate reductase Molecular modeling

Herbicidal Patent Coverage as a Privileged Substructure

The Rohm and Haas patent EP 0579424 B1 (and corresponding US 5,300,477) explicitly claims 2-arylpyrimidines wherein R₅ is methyl and R₆ is phenyl as herbicides, with preferred R₃ alkyl groups including ethyl [1]. The patent establishes that the 2-ethyl-4-methyl-6-phenyl substitution pattern falls within the claimed genus of broad-spectrum herbicidal compounds. While the patent does not provide quantitative herbicidal activity data specifically for 2-ethyl-4-methyl-6-phenylpyrimidine, it demonstrates that this precise substitution array has been recognized as a commercially relevant scaffold in agrochemical intellectual property, distinguishing it from analogs lacking the 2-ethyl or 6-phenyl groups that fall outside the preferred claim scope.

Herbicide discovery Agrochemical patent 2-Arylpyrimidine

Molecular Weight and Polar Surface Area Differentiation

2-Ethyl-4-methyl-6-phenylpyrimidine (MW = 198.26 g·mol⁻¹; PSA = 25.78 Ų) has a molecular weight approximately 14–28 Da higher than comparator analogs 2-methyl-4-phenylpyrimidine (MW = 170.21) and 4-methyl-6-phenylpyrimidine (MW = 170.21), while maintaining an identical topological polar surface area [1][2]. The additional mass with unchanged PSA results in a higher LogP without increasing hydrogen-bonding capacity, a combination that is favorable for CNS drug-likeness parameters where PSA < 60 Ų and MW < 400 are desired. This molecular property profile is distinct from both smaller analogs and larger, more polar derivatives.

Drug-likeness Physicochemical profiling Lead optimization

Evidence-Backed Application Scenarios for Procurement


Kinase and DHFR Inhibitor Scaffold with Enhanced Lipophilic Binding

The 2-ethyl group increases LogP to ~3.01 (+0.7–1.2 units vs. 2-methyl analog) [1], while class-level SAR evidence demonstrates that ethyl-for-methyl substitution enhances hydrophobic interactions with enzyme targets such as DHFR [2]. Researchers designing ATP-competitive kinase inhibitors or antifolate agents should prioritize this compound over 2-methyl-bearing phenylpyrimidines when increased target-site hydrophobic occupancy is desired without introducing additional polar atoms. The balanced PSA of 25.78 Ų maintains favorable permeability characteristics.

Proprietary Herbicidal Scaffold for Agrochemical Discovery

The compound falls within the preferred substitution scope of EP 0579424 B1 (R₅ = methyl, R₆ = phenyl, R₃ = ethyl), a foundational herbicide patent assigned to Rohm and Haas [3]. Agrochemical research teams pursuing novel broad-spectrum herbicides with freedom-to-operate advantages should procure this compound as a core scaffold for derivatization, particularly for generating propargyl-substituted pyrimidinones via further N-3 functionalization as described in the patent synthetic methods.

Low-Melting Phenylpyrimidine Mesogen Precursor

With a melting point of 34–38 °C — significantly lower than the 54–55 °C of 2-methyl-4-phenylpyrimidine — this compound is a near-room-temperature solid amenable to direct use as a liquid crystal intermediate. Phenylpyrimidine derivatives are well-established mesogenic cores in ferroelectric liquid crystal mixtures [4]. The low melting point facilitates formulation into binary or ternary eutectic mixtures without requiring high-temperature processing, providing a practical handling advantage for materials science procurement.

Systematic SAR Exploration of 2-Alkyl Phenylpyrimidine Series

The compound occupies a distinct position in the 2-alkyl-4-methyl-6-phenylpyrimidine series: it is the smallest 2-alkyl homolog larger than methyl, providing the first data point for probing the effect of alkyl chain elongation on properties. Its established synthesis via condensation of benzamidine with appropriate β-ketoesters or via Suzuki coupling approaches [5] ensures reliable access. Procurement of this compound enables systematic SAR campaigns comparing 2-H, 2-methyl, 2-ethyl, and 2-isopropyl analogs to define optimal lipophilicity and steric parameters for a given biological or physicochemical endpoint.

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